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Abstract
Cycloeicosane (C₂₀H₄₀) is a large, saturated cyclic hydrocarbon, a member of the cycloalkane

family. Its twenty-carbon ring structure imparts specific physicochemical properties that are of

interest in various fields of chemical research, including materials science and synthetic

chemistry. This technical guide provides a comprehensive overview of the molecular formula,

structure, physicochemical properties, and spectroscopic data of cycloeicosane. It also details

a representative experimental protocol for its synthesis via catalytic hydrogenation, a common

method for the preparation of large-ring cycloalkanes.

Molecular Formula and Structure
The molecular formula of cycloeicosane is C₂₀H₄₀.[1][2] This empirical formula indicates a

saturated cyclic structure containing twenty carbon atoms and forty hydrogen atoms. The

carbon atoms are arranged in a single, non-planar ring, and all carbon-carbon bonds are single

bonds.

The structure of cycloeicosane can be represented in several ways:

SMILES: C1CCCCCCCCCCCCCCCCCCC1[1]
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InChI: InChI=1S/C20H40/c1-2-4-6-8-10-12-14-16-18-20-19-17-15-13-11-9-7-5-3-1/h1-

20H2[1]

CAS Number: 296-56-0[1]

Due to the flexibility of the large ring, cycloeicosane can exist in numerous conformations. The

carbon atoms are sp³ hybridized, leading to a puckered, three-dimensional structure rather

than a flat ring, which minimizes steric and angle strain.

Diagram of the Molecular Structure of Cycloeicosane

Caption: 2D representation of the cycloeicosane ring structure.

Physicochemical Properties
The physicochemical properties of cycloeicosane are summarized in the table below. These

properties are characteristic of large, nonpolar hydrocarbons.

Property Value Unit Reference

Molecular Weight 280.53 g/mol [2]

Melting Point 335 K [3]

Boiling Point 387.2 °C at 760 mmHg

Density 0.79 g/cm³

Flash Point 176.7 °C

Vapor Pressure 7.47E-06 mmHg at 25°C

Experimental Protocols
Synthesis of Cycloeicosane via Catalytic Hydrogenation
A common and effective method for the synthesis of large-ring cycloalkanes like

cycloeicosane is the catalytic hydrogenation of the corresponding cycloalkene or cyclodiene.

This method involves the addition of hydrogen across the double bonds in the presence of a

metal catalyst. While a specific detailed protocol for cycloeicosane is not readily available in
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the searched literature, a representative procedure based on the hydrogenation of dienes is

provided below. This protocol can be adapted for the synthesis of cycloeicosane from a

suitable cycloeicosadiene precursor.

Reaction Scheme:

Caption: General scheme for the synthesis of cycloeicosane.

Materials:

Cycloeicosadiene (substrate)

Palladium on carbon (Pd/C, 5% or 10%) catalyst

Ethanol (or other suitable solvent such as hexane or ethyl acetate)

Hydrogen gas (H₂)

Inert gas (e.g., Argon or Nitrogen)

Standard laboratory glassware for hydrogenation (e.g., Parr hydrogenator or a flask with a

balloon)

Procedure:

Preparation of the Reaction Mixture: In a suitable hydrogenation flask, dissolve the

cycloeicosadiene in a sufficient amount of ethanol. The concentration will depend on the

scale of the reaction but should be dilute enough to ensure efficient stirring.

Addition of Catalyst: Carefully add the Pd/C catalyst to the solution. The catalyst loading is

typically 5-10% by weight of the substrate.

Inert Atmosphere: Purge the reaction vessel with an inert gas to remove any oxygen, which

can be a safety hazard and may poison the catalyst.

Hydrogenation: Introduce hydrogen gas to the reaction vessel. If using a balloon, it should be

filled with hydrogen. For larger-scale reactions, a Parr hydrogenator is used, allowing for

controlled pressure. The reaction is typically stirred vigorously at room temperature.
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Monitoring the Reaction: The progress of the reaction can be monitored by techniques such

as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the

disappearance of the starting material.

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel

with an inert gas. The catalyst is removed by filtration through a pad of Celite®. The filter

cake should be washed with the solvent to recover all the product. Caution: The palladium

catalyst on Celite is pyrophoric and should not be allowed to dry in the air. It should be kept

wet with solvent and disposed of appropriately.

Purification: The solvent is removed from the filtrate under reduced pressure to yield the

crude cycloeicosane. If necessary, the product can be further purified by recrystallization or

column chromatography.

Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of cycloeicosane.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum of cycloeicosane is expected to be relatively simple due to the high

symmetry of the molecule in solution, leading to chemical shift equivalence for many of the

carbon atoms. The spectrum of cycloeicosane has been reported in the literature.[1][4] In a

solvent like deuterochloroform (CDCl₃), a single sharp peak is expected for all the methylene (-

CH₂-) carbons in the ring, typically in the range of 25-30 ppm.

Mass Spectrometry (MS)
The mass spectrum of cycloeicosane provides information about its molecular weight and

fragmentation pattern. The electron ionization (EI) mass spectrum is characterized by a

molecular ion peak (M⁺) at m/z 280, corresponding to the molecular weight of C₂₀H₄₀.[2]

Fragmentation Pattern:

The fragmentation of large cycloalkanes is complex. Common fragmentation pathways involve

the initial opening of the ring to form a linear radical cation, which then undergoes further

fragmentation. Characteristic fragmentation patterns for cycloalkanes include the loss of small
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neutral molecules like ethene (C₂H₄, mass 28) and propene (C₃H₆, mass 42). This leads to a

series of cluster peaks separated by 14 mass units (-CH₂-). For cycloeicosane, one would

expect to see a series of fragment ions at m/z values corresponding to [CₙH₂ₙ]⁺ and

[CₙH₂ₙ₊₁]⁺. A detailed analysis of the mass spectrum of macrocyclic alkanes indicates

characteristic fragment ions and base peaks at m/z 97, 111, 125, etc., which can be generated

by cleavage and hydrogen rearrangement.[5]

Diagram of a General Experimental Workflow for Analysis
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Caption: Workflow from synthesis to analysis of cycloeicosane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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